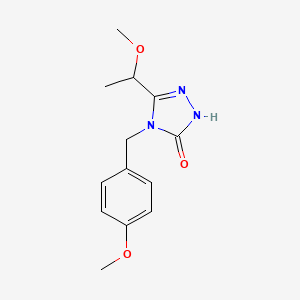![molecular formula C21H27NO6S B1651579 1-[2-(3,4-dimethoxyphenyl)sulfanylphenyl]-N,N-dimethylpropan-2-amine;oxalic acid CAS No. 128959-30-8](/img/structure/B1651579.png)
1-[2-(3,4-dimethoxyphenyl)sulfanylphenyl]-N,N-dimethylpropan-2-amine;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3,4-dimethoxyphenyl)sulfanylphenyl]-N,N-dimethylpropan-2-amine;oxalic acid is a complex organic compound that features a combination of aromatic and aliphatic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-dimethoxyphenyl)sulfanylphenyl]-N,N-dimethylpropan-2-amine;oxalic acid typically involves multiple steps, starting with the preparation of the core structure. The process often includes:
Formation of the thioether linkage: This can be achieved by reacting 3,4-dimethoxyphenylthiol with an appropriate benzeneethanamine derivative under controlled conditions.
N,N,alpha-trimethylation:
Formation of the ethanedioate salt: The final step involves reacting the synthesized compound with ethanedioic acid to form the ethanedioate salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(3,4-dimethoxyphenyl)sulfanylphenyl]-N,N-dimethylpropan-2-amine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether linkage to a thiol group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-[2-(3,4-dimethoxyphenyl)sulfanylphenyl]-N,N-dimethylpropan-2-amine;oxalic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1-[2-(3,4-dimethoxyphenyl)sulfanylphenyl]-N,N-dimethylpropan-2-amine;oxalic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular processes: Such as DNA replication or protein synthesis.
Inducing oxidative stress: Leading to cell death in certain types of cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((3,4-Dimethoxyphenyl)thio)-N,N,alpha-trimethylbenzeneethanamine hydrochloride
- 2-((3,4-Dimethoxyphenyl)thio)-N,N,alpha-trimethylbenzeneethanamine sulfate
Uniqueness
1-[2-(3,4-dimethoxyphenyl)sulfanylphenyl]-N,N-dimethylpropan-2-amine;oxalic acid is unique due to its specific ethanedioate salt form, which may confer different solubility, stability, and bioavailability properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
128959-30-8 |
|---|---|
Molekularformel |
C21H27NO6S |
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
1-[2-(3,4-dimethoxyphenyl)sulfanylphenyl]-N,N-dimethylpropan-2-amine;oxalic acid |
InChI |
InChI=1S/C19H25NO2S.C2H2O4/c1-14(20(2)3)12-15-8-6-7-9-19(15)23-16-10-11-17(21-4)18(13-16)22-5;3-1(4)2(5)6/h6-11,13-14H,12H2,1-5H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
FKZWGKJVBHUMGV-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1SC2=CC(=C(C=C2)OC)OC)N(C)C.C(=O)(C(=O)O)O |
Kanonische SMILES |
CC(CC1=CC=CC=C1SC2=CC(=C(C=C2)OC)OC)N(C)C.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[2-(1-oxo-2(1H)-phthalazinyl)propanoyl]amino}benzamide](/img/structure/B1651496.png)
![1-[2-(Dimethylamino)ethyl]-4-{[4-(3-hydroxyphenyl)piperidin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B1651497.png)
![7-methyl-3-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)quinolin-2-ol](/img/structure/B1651498.png)
![4-[4-(6-ethyl-2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-1H-pyridazin-6-one](/img/structure/B1651499.png)
![3-[2-(2,4-Difluorophenyl)ethyl]-1-(4-pentenoyl)piperidine](/img/structure/B1651503.png)
![Methyl 4,5-dimethoxy-2-{[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonyl]amino}benzoate](/img/structure/B1651505.png)
![5-[4-phenyl-5-(5-phenyl-1H-pyrazol-4-yl)imidazol-1-yl]pentan-1-amine](/img/structure/B1651506.png)

![{1-[4-(Methylamino)pyrimidin-2-YL]piperidin-4-YL}(pyridin-3-YL)methanol](/img/structure/B1651509.png)
![2-(1,3-Benzodioxol-5-yl)-4-[1-(2-furylmethyl)pyrrolidin-3-yl]pyridine](/img/structure/B1651513.png)
![2-(2,3-Dimethylphenyl)-4-[1-(2-furylmethyl)pyrrolidin-3-yl]pyridine](/img/structure/B1651514.png)
![N-[1-(2-furoyl)piperidin-3-yl]-6-methoxypyrimidin-4-amine](/img/structure/B1651515.png)
![2-ethyl-N-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]pyrimidine-5-carboxamide](/img/structure/B1651517.png)
![3-[4-(1-methyl-1H-pyrazol-4-yl)-3,6-dihydropyridin-1(2H)-yl]propanamide](/img/structure/B1651518.png)
